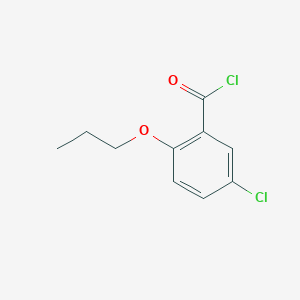
3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal
概要
説明
3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal is a carbohydrate derivative that has garnered significant attention in recent years due to its potential applications in various fields of research and industry. This compound is known for its unique structural properties and its role as a building block in the synthesis of complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal typically involves the protection of hydroxyl groups in D-galactal using tert-butyldiphenylsilyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as imidazole or pyridine, to facilitate the silylation process. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The silyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized derivatives.
科学的研究の応用
3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal has a wide range of applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycomimetics.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal involves its role as a protective group in synthetic chemistry. The tert-butyldiphenylsilyl groups protect the hydroxyl functionalities of D-galactal, allowing for selective reactions at other positions. This protection is crucial for the stepwise synthesis of complex molecules, as it prevents unwanted side reactions and ensures the integrity of the desired product.
類似化合物との比較
Similar Compounds
- 3,4,6-Tri-O-acetyl-D-galactal
- 3,6-Di-O-benzyl-D-galactal
- 3,6-Di-O-methyl-D-galactal
Uniqueness
3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal is unique due to its bulky silyl protective groups, which provide steric hindrance and stability during chemical reactions. This makes it particularly useful in the synthesis of complex carbohydrates and glycosides, where selective protection and deprotection of hydroxyl groups are essential.
特性
IUPAC Name |
(2R,3S,4R)-4-[tert-butyl(diphenyl)silyl]oxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46O4Si2/c1-37(2,3)43(30-19-11-7-12-20-30,31-21-13-8-14-22-31)41-29-35-36(39)34(27-28-40-35)42-44(38(4,5)6,32-23-15-9-16-24-32)33-25-17-10-18-26-33/h7-28,34-36,39H,29H2,1-6H3/t34-,35-,36-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKMLPNAHWLONH-KUFDTJSHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C=CO3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@@H]([C@@H](C=CO3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46O4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({3-[(2,4-Dichlorobenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B3036454.png)


![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxamide](/img/structure/B3036462.png)


![5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3036468.png)
![4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B3036469.png)
![3-{[(4-bromophenyl)methyl]sulfanyl}-5-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3036471.png)
![5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3036472.png)
![N-(3,4-dichlorophenyl)-3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B3036474.png)
![N-(2,3-dichlorophenyl)-3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B3036475.png)
![4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B3036476.png)
![3-[(2,6-dichlorophenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B3036477.png)
